molecular formula C8H6ClFO2 B14030529 5-Chloro-2-fluoro-3-methoxybenzaldehyde

5-Chloro-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B14030529
M. Wt: 188.58 g/mol
InChI Key: FESAOLXFUTWKFR-UHFFFAOYSA-N
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Description

5-Chloro-2-fluoro-3-methoxybenzaldehyde is an organic compound with the molecular formula C8H6ClFO2. It is typically a solid, ranging from white to light yellow in color, and has a distinct aromatic odor. This compound is used as an intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-2-fluoro-3-methoxybenzaldehyde can be synthesized through various methods. One common approach involves the halogenation of 2-fluoro-3-methoxybenzaldehyde. The reaction typically uses chlorine gas or a chlorinating agent under controlled conditions to introduce the chlorine atom at the desired position on the benzene ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale halogenation reactions. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-fluoro-3-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2-fluoro-3-methoxybenzaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

    Industry: It is employed in the production of agrochemicals and dyestuffs

Mechanism of Action

The mechanism of action of 5-Chloro-2-fluoro-3-methoxybenzaldehyde depends on its specific application. In organic synthesis, it acts as an electrophile, participating in various nucleophilic addition and substitution reactions. The molecular targets and pathways involved vary based on the specific reactions and conditions used .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoro-5-methoxybenzaldehyde: Similar in structure but lacks the chlorine atom.

    3-Chloro-4-methoxybenzaldehyde: Similar but with different positions of the chlorine and methoxy groups.

    5-Fluoro-2-methoxybenzaldehyde: Similar but lacks the chlorine atom .

Uniqueness

5-Chloro-2-fluoro-3-methoxybenzaldehyde is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various complex organic molecules .

Properties

Molecular Formula

C8H6ClFO2

Molecular Weight

188.58 g/mol

IUPAC Name

5-chloro-2-fluoro-3-methoxybenzaldehyde

InChI

InChI=1S/C8H6ClFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3

InChI Key

FESAOLXFUTWKFR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)Cl

Origin of Product

United States

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